molecular formula C24H30N2O2 B14285233 3-{1,3-Bis[4-(dimethylamino)phenyl]prop-2-en-1-yl}pentane-2,4-dione CAS No. 138590-78-0

3-{1,3-Bis[4-(dimethylamino)phenyl]prop-2-en-1-yl}pentane-2,4-dione

Cat. No.: B14285233
CAS No.: 138590-78-0
M. Wt: 378.5 g/mol
InChI Key: SWGIHSUGTHYHRZ-UHFFFAOYSA-N
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Description

3-{1,3-Bis[4-(dimethylamino)phenyl]prop-2-en-1-yl}pentane-2,4-dione is an organic compound known for its unique structural properties and applications in various scientific fields. This compound features a complex arrangement of dimethylamino groups and phenyl rings, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1,3-Bis[4-(dimethylamino)phenyl]prop-2-en-1-yl}pentane-2,4-dione typically involves a multi-step process. One common method is the Claisen-Schmidt condensation, where suitable acetophenones and benzaldehydes react under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is stirred at room temperature for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{1,3-Bis[4-(dimethylamino)phenyl]prop-2-en-1-yl}pentane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-{1,3-Bis[4-(dimethylamino)phenyl]prop-2-en-1-yl}pentane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{1,3-Bis[4-(dimethylamino)phenyl]prop-2-en-1-yl}pentane-2,4-dione involves its interaction with molecular targets through electron donation and charge transfer processes. The dimethylamino groups play a crucial role in stabilizing the charge distribution within the molecule, facilitating its reactivity and interaction with other compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{1,3-Bis[4-(dimethylamino)phenyl]prop-2-en-1-yl}pentane-2,4-dione lies in its specific arrangement of functional groups, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring precise control over charge transfer and electronic interactions.

Properties

CAS No.

138590-78-0

Molecular Formula

C24H30N2O2

Molecular Weight

378.5 g/mol

IUPAC Name

3-[1,3-bis[4-(dimethylamino)phenyl]prop-2-enyl]pentane-2,4-dione

InChI

InChI=1S/C24H30N2O2/c1-17(27)24(18(2)28)23(20-10-14-22(15-11-20)26(5)6)16-9-19-7-12-21(13-8-19)25(3)4/h7-16,23-24H,1-6H3

InChI Key

SWGIHSUGTHYHRZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(C=CC1=CC=C(C=C1)N(C)C)C2=CC=C(C=C2)N(C)C)C(=O)C

Origin of Product

United States

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